2-Bromo-5,9,9-triphenyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,9,9-triphenyl-9H-fluorene is an organic compound with the molecular formula C31H21Br and a molecular weight of 473.4 g/mol . It belongs to the class of fluorene derivatives, which are known for their unique structural and electronic properties. This compound is characterized by the presence of a bromine atom at the 2-position and three phenyl groups attached to the 9-position of the fluorene core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,9,9-triphenyl-9H-fluorene typically involves the bromination of 5,9,9-triphenyl-9H-fluorene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,9,9-triphenyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 5,9,9-triphenyl-9H-fluorene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation Reactions: Major products are fluorenone derivatives.
Reduction Reactions: The primary product is 5,9,9-triphenyl-9H-fluorene.
Scientific Research Applications
2-Bromo-5,9,9-triphenyl-9H-fluorene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5,9,9-triphenyl-9H-fluorene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the phenyl groups. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles . The phenyl groups contribute to the compound’s electronic properties, making it suitable for applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-9,9-dimethylfluorene
- 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene
- 3,6-Dibromo-9H-fluorene
- 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene
Uniqueness
2-Bromo-5,9,9-triphenyl-9H-fluorene is unique due to the presence of three phenyl groups at the 9-position, which significantly influences its electronic properties and makes it particularly useful in the field of organic electronics . This structural feature distinguishes it from other brominated fluorene derivatives, which may have different substituents at the 9-position .
Properties
Molecular Formula |
C31H21Br |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-bromo-5,9,9-triphenylfluorene |
InChI |
InChI=1S/C31H21Br/c32-25-19-20-27-29(21-25)31(23-13-6-2-7-14-23,24-15-8-3-9-16-24)28-18-10-17-26(30(27)28)22-11-4-1-5-12-22/h1-21H |
InChI Key |
TUALQGQCAMEOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C(C=C4)Br)C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.